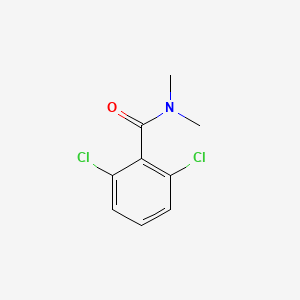
3-Methyl-1-phenyl-2-(1h) pyridone
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenyl-2-(1H)-pyridone typically involves the reaction of 3-methyl-2-pyridone with phenylhydrazine under specific conditions. One common method includes the use of a solvent such as tetrahydrofuran (THF) and a catalyst like tin(II) chloride (SnCl2) in the presence of sodium acetate (NaOAc) .
Industrial Production Methods
Industrial production of 3-Methyl-1-phenyl-2-(1H)-pyridone often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-1-phenyl-2-(1H)-pyridone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the phenyl ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted phenyl derivatives .
Applications De Recherche Scientifique
3-Methyl-1-phenyl-2-(1H)-pyridone has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes, particularly in fibroblast proliferation and collagen synthesis.
Medicine: Approved for the treatment of idiopathic pulmonary fibrosis and investigated for its potential in treating other fibrotic conditions such as liver and renal fibrosis
Industry: Utilized in the development of antifibrotic drugs and other therapeutic agents
Mécanisme D'action
The mechanism of action of 3-Methyl-1-phenyl-2-(1H)-pyridone involves the inhibition of fibroblast proliferation and collagen synthesis. It modulates the activity of several growth factors, including transforming growth factor-beta (TGF-β) and tumor necrosis factor-alpha (TNF-α). By interfering with these pathways, it reduces the deposition of extracellular matrix and alleviates fibrosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nintedanib: Another antifibrotic agent used in the treatment of idiopathic pulmonary fibrosis.
Metformin: Though primarily an antidiabetic drug, it has shown some antifibrotic properties.
Dexamethasone: A corticosteroid with anti-inflammatory and antifibrotic effects
Uniqueness
3-Methyl-1-phenyl-2-(1H)-pyridone is unique due to its broad-spectrum antifibrotic activity and its ability to modulate multiple cytokines and growth factors involved in fibrosis. Unlike some other antifibrotic agents, it has a well-established safety profile and is approved for clinical use in several countries .
Propriétés
IUPAC Name |
3-methyl-1-phenylpyridin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-10-6-5-9-13(12(10)14)11-7-3-2-4-8-11/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPXWHCHYKZGPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN(C1=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10431144 | |
| Record name | 3-methyl-1-phenyl-2-(1h) pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53427-93-3 | |
| Record name | 3-methyl-1-phenyl-2-(1h) pyridone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10431144 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



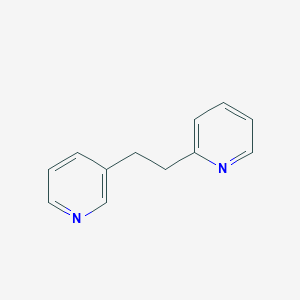
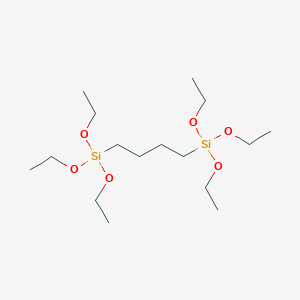
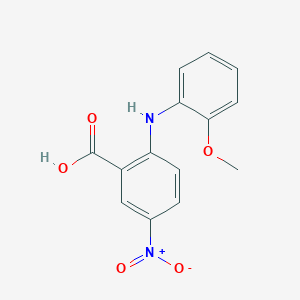
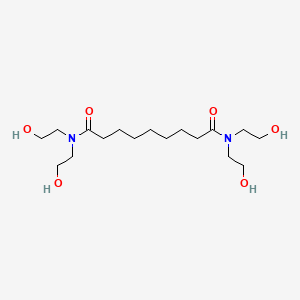
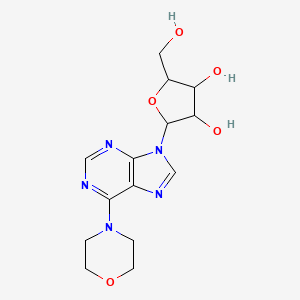
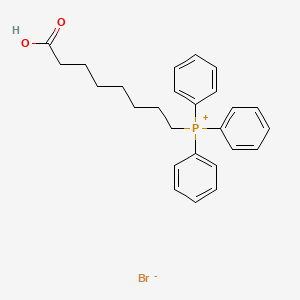
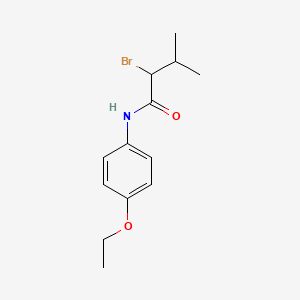
![3-methylene-1-oxaspiro[4.5]decan-2-one](/img/structure/B3053313.png)
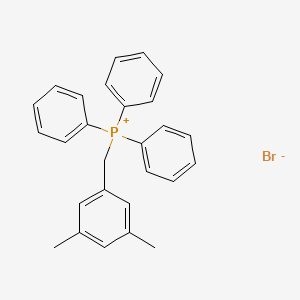
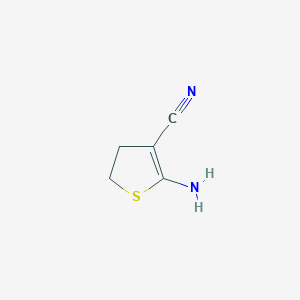
![Thiophene, 2-[(4-methoxyphenyl)methyl]-](/img/structure/B3053322.png)
![2-[(4-methoxyphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B3053323.png)
